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2-(Methyldithio)isobutyraldehyde

Flavor Chemistry Sensory Science Cocoa Aroma

2-(Methyldithio)isobutyraldehyde (C5H10OS2; MW 150.26 g/mol), also designated 2-methyl-2-(methyldithio)propanal or 'cocoa propanal', is a sulfur-containing aldehyde liquid (typical purity ≥95%) employed primarily as a synthetic flavoring agent to impart dark chocolate and cocoa organoleptic notes in food applications. It is formally recognized by JECFA (No.

Molecular Formula C5H10OS2
Molecular Weight 150.3 g/mol
CAS No. 67952-60-7
Cat. No. B1585464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyldithio)isobutyraldehyde
CAS67952-60-7
Molecular FormulaC5H10OS2
Molecular Weight150.3 g/mol
Structural Identifiers
SMILESCC(C)(C=O)SSC
InChIInChI=1S/C5H10OS2/c1-5(2,4-6)8-7-3/h4H,1-3H3
InChIKeyVLBWEJJOETYCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water; soluble in alcohol and oils

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methyldithio)isobutyraldehyde (CAS 67952-60-7): Procurement-Relevant Baseline Profile


2-(Methyldithio)isobutyraldehyde (C5H10OS2; MW 150.26 g/mol), also designated 2-methyl-2-(methyldithio)propanal or 'cocoa propanal', is a sulfur-containing aldehyde liquid (typical purity ≥95%) employed primarily as a synthetic flavoring agent to impart dark chocolate and cocoa organoleptic notes in food applications . It is formally recognized by JECFA (No. 580) and listed in the FDA EAFUS inventory under the technical effect of 'flavoring agent or adjuvant' [1].

Why 2-(Methyldithio)isobutyraldehyde Cannot Be Interchanged with Other Chocolate Flavor Aldehydes


The compound is explicitly distinguished from the structurally simpler, non-sulfurous Strecker aldehydes (e.g., 2-methylpropanal, 3-methylbutanal) that also contribute to cocoa aroma [1]. It possesses a unique methyldithio functional group, producing a characteristic 'dark chocolate' and 'smoky' tonal quality not achieved by the standard chocolate aldehydes [2]. The FDA has taken specific regulatory action against this compound (along with six other synthetic flavoring substances), revoking its authorization on safety grounds distinct from the continued authorized use of its aldehyde analogs [3]. Generic substitution therefore fails both on organoleptic specificity grounds and on a distinct regulatory compliance basis.

Critical Appraisal of Verifiable Differential Evidence for 2-(Methyldithio)isobutyraldehyde Procurement


Organoleptic Profile Differentiation for 2-(Methyldithio)isobutyraldehyde vs. Standard Cocoa Aldehydes

The target compound's odor descriptors at 0.10% in propylene glycol are documented as 'aromatic cocoa dark chocolate' and 'tobacco' notes, whereas the closest standard cocoa Strecker aldehydes (2-methylpropanal, 2- and 3-methylbutanal) impart pure 'chocolate' notes lacking the sulfury, smoky, dark chocolate character of the methyldithio derivative [1] [2]. No published quantitative odor threshold (ODT) or odor activity value (OAV) data could be located for the target compound. The organoleptic discrimination is therefore qualitative, relying on sensory panel descriptors rather than instrumental ODT ratios.

Flavor Chemistry Sensory Science Cocoa Aroma

FDA Regulatory Status Compared to Standard Cocoa Aldehydes

The FDA amended its food additive regulations to no longer authorize the use of 2-(methyldithio)isobutyraldehyde (among six other synthetic flavoring substances) as a food additive, based on safety data demonstrating potential carcinogenicity in animal studies [1]. In contrast, the non-sulfurous cocoa aldehydes (e.g., 2-methylpropanal, FEMA 2220; 2-methylbutanal, FEMA 2691; 3-methylbutanal, FEMA 2692) retain their FEMA GRAS status and are fully authorized for continued use in food. This represents a binary regulatory differentiation: the target compound is de-listed for food use in the U.S., while its closest aldehyde comparators remain approved.

Food Additive Regulation Regulatory Compliance Flavoring Substance Safety

GC Retention Index (Kovats RI) Differentiation on Common Stationary Phases

The experimentally determined Kovats retention indices (RI) for the target compound on standard GC stationary phases are: OV101 = 1084, DB5 = 1101, OV1701 = 1192, C20M = 1570 [1]. For isobutyraldehyde (2-methylpropanal), the reported RI on OV101 is approximately 550-600 [2]. The large positive RI shift (ΔRI ≈ 500 units on non-polar phase) is attributed to the high molecular weight and polarity contribution of the methyldithio substituent. This RI difference enables unambiguous chromatographic separation and mass-spectrometric identification in complex food matrices, distinguishing it from the co-eluting region of light Strecker aldehydes.

Analytical Chemistry Gas Chromatography Volatile Compound Identification

Evidence-Driven Application Scenarios for 2-(Methyldithio)isobutyraldehyde


Non-Food Flavor Research and Fragrance Development Outside U.S. Jurisdiction

Given the FDA's revocation of its food additive status [1], the primary viable application domain is non-food flavor research (e.g., aroma chemistry, olfactory receptor studies) and fragrance development in jurisdictions where it remains authorized (e.g., EU FLAVIS No. 12.168 retains approval). Its unique dark chocolate/tobacco organoleptic profile makes it a candidate for fine fragrance accords targeting gourmand and smoky olfactory notes, where the dark, sulfury cocoa tone cannot be replicated by non-sulfur aldehydes [2].

Analytical Standard for Cocoa Volatile Research and Authenticity Testing

The compound's distinct Kovats retention indices (e.g., OV101 RI 1084, C20M RI 1570) render it a valuable reference standard for GC-MS profiling of cocoa and chocolate volatiles [3]. Its procurement as a pure analytical standard allows the reliable identification and quantitation of this specific sulfur volatile in complex food matrices, supporting authenticity testing and flavor quality control in regions where its presence is relevant.

Organic Synthesis Building Block for Sulfur-Containing Heterocycles

The compound contains both an aldehyde and a methyldithio functional group, enabling unique synthetic transformations. Its established purity range (≥95%) makes it suitable as a building block for synthesizing sulfur-containing heterocycles or disulfide-bridged flavor compounds in medicinal chemistry or aroma chemical development, where the disulfide motif is essential.

Technical Documentation Hub

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